
2-Chloro-4-(thiophen-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(thiophen-2-yl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with thiophene-2-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling
Major Products:
Substituted Sulfonamides: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Formed from oxidation.
Biaryl Compounds: Formed from coupling reactions
Aplicaciones Científicas De Investigación
2-Chloro-4-(thiophen-2-yl)benzenesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to the presence of the sulfonamide and thiophene moieties.
Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene ring enhances binding affinity and specificity to the target molecules. This dual functionality makes it effective in disrupting biological pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
2-Chloro-4-(phenyl)benzenesulfonamide: Lacks the thiophene ring, which may reduce its electronic properties and binding affinity.
4-(Thiophen-2-yl)benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-4-(thiophen-2-yl)benzoic acid: Contains a carboxylic acid group instead of a sulfonamide, altering its chemical and biological properties.
Uniqueness: 2-Chloro-4-(thiophen-2-yl)benzenesulfonamide is unique due to the combination of the sulfonamide group, chlorine atom, and thiophene ring. This combination imparts distinct electronic properties, reactivity, and biological activity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H8ClNO2S2 |
|---|---|
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
2-chloro-4-thiophen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H8ClNO2S2/c11-8-6-7(9-2-1-5-15-9)3-4-10(8)16(12,13)14/h1-6H,(H2,12,13,14) |
Clave InChI |
KGDPNPZUYKJIFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



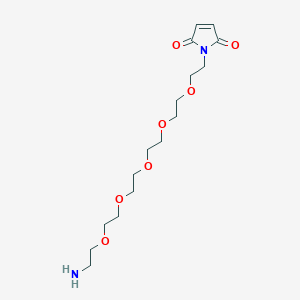
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
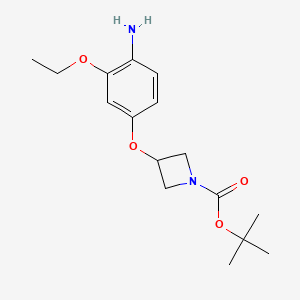
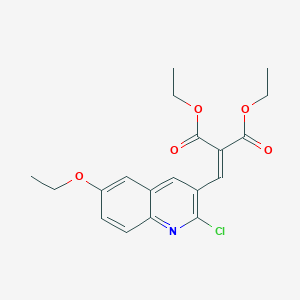
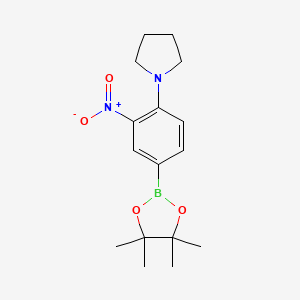
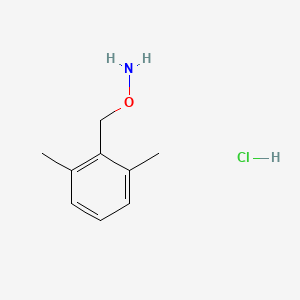
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)

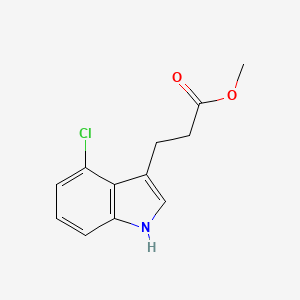
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
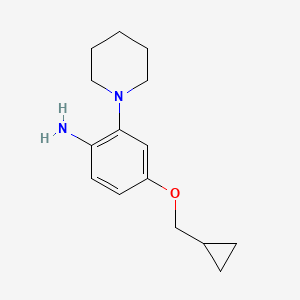
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
